2-(1-Prop-2-enylbenzimidazol-2-yl)acetonitrile
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Description
Benzimidazole derivatives, which “2-(1-Prop-2-enylbenzimidazol-2-yl)acetonitrile” is, are an important class of compounds with a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . They have been intensively studied for use as a new generation of anticancer agents .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A simple and efficient procedure for the synthesis of substituted benzimidazoles involves a one-pot condensation of o-phenylenediamines with aryl aldehydes .Molecular Structure Analysis
The electronic structure of nitriles, which “this compound” is, is very similar to that of an alkyne with the main difference being the presence of a set of lone pair electrons on the nitrogen .Chemical Reactions Analysis
Nitriles can undergo a variety of reactions. For example, they can be hydrolyzed to give carboxylic acids, reduced to give primary amines, and react with Grignard reagents .Physical and Chemical Properties Analysis
Acetonitrile, a simple nitrile, is a clear, colorless liquid with a sweet, ethereal odor . It is infinitely soluble in water and readily miscible with ethanol, ether, acetone, chloroform, carbon tetrachloride, and ethylene chloride .Mechanism of Action
Safety and Hazards
Acetonitrile is a hazardous chemical substance and is regulated as such throughout most of the world. Its primary hazards include reactivity, fire, and toxicity . It is stable under conditions of normal use but is incompatible with acids, bases, nitrating agents, nitrogen-fluorine compounds, oxidizers, perchlorates, and sulfites .
Properties
IUPAC Name |
2-(1-prop-2-enylbenzimidazol-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-9-15-11-6-4-3-5-10(11)14-12(15)7-8-13/h2-6H,1,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVKIJFLTOFJDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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